molecular formula C6H11I B2880549 2-Iodoethylcyclobutane CAS No. 1936319-09-3

2-Iodoethylcyclobutane

Cat. No.: B2880549
CAS No.: 1936319-09-3
M. Wt: 210.058
InChI Key: LQTOFXKBSLHXFT-UHFFFAOYSA-N
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Description

2-Iodoethylcyclobutane is an organic compound characterized by the presence of an iodine atom attached to an ethyl group, which is further bonded to a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodoethylcyclobutane typically involves the iodination of ethylcyclobutane. One common method is the reaction of ethylcyclobutane with iodine in the presence of a catalyst such as silver nitrate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Iodoethylcyclobutane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form ethylcyclobutene.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide, ammonia, or thiourea in aqueous or alcoholic solutions.

    Elimination: Potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

Major Products Formed:

    Substitution: Ethylcyclobutanol, ethylcyclobutylamine, or ethylcyclobutylthiol.

    Elimination: Ethylcyclobutene.

    Oxidation: Ethylcyclobutanone or ethylcyclobutanol.

Scientific Research Applications

2-Iodoethylcyclobutane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated compounds with biological molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially in the development of new drugs with cyclobutane moieties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Iodoethylcyclobutane involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The cyclobutane ring provides a rigid framework that can affect the compound’s binding to enzymes or receptors, potentially leading to specific biological effects.

Comparison with Similar Compounds

    2-Iodoethylbenzene: Similar in structure but with a benzene ring instead of a cyclobutane ring.

    2-Iodoethylcyclopentane: Contains a cyclopentane ring instead of a cyclobutane ring.

    2-Iodoethylcyclohexane: Contains a cyclohexane ring instead of a cyclobutane ring.

Uniqueness: 2-Iodoethylcyclobutane is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties. The strain in the four-membered ring can influence its reactivity, making it different from its counterparts with larger rings or aromatic systems.

Properties

IUPAC Name

2-iodoethylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11I/c7-5-4-6-2-1-3-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTOFXKBSLHXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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